molecular formula C18H14F3N3OS2 B3019877 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 864918-03-6

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3019877
CAS No.: 864918-03-6
M. Wt: 409.45
InChI Key: ZJZVKNDSDFBYCE-UHFFFAOYSA-N
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Description

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring a thiadiazole ring, a trifluoromethyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a dehydrating agent.

    Introduction of the Tolyl Group: The m-tolyl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a suitable palladium catalyst.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the thiadiazole ring, which is known for its bioactivity. It could be investigated for antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a drug candidate. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising scaffold for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could engage in hydrogen bonding or π-π interactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
  • 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(difluoromethyl)phenyl)acetamide

Uniqueness

The uniqueness of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its specific combination of functional groups. The presence of both a thiadiazole ring and a trifluoromethyl group provides a distinctive set of chemical and physical properties, such as enhanced stability and potential bioactivity, which are not commonly found together in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-4-2-5-12(8-11)16-23-17(27-24-16)26-10-15(25)22-14-7-3-6-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZVKNDSDFBYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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